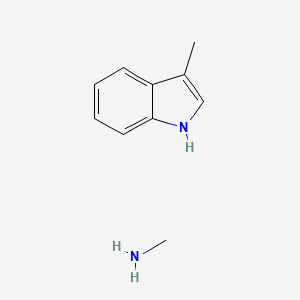

methanamine;3-methyl-1H-indole

Description

Historical Context and Significance of Indole (B1671886) Scaffolds in Chemical Research

The journey of the indole scaffold in scientific research began in 1866 with its first synthesis by Adolf von Baeyer. nih.gov Since then, the exploration of indole chemistry has been extensive, leading to the discovery of its presence in essential molecules like the amino acid tryptophan and plant hormones. researchgate.netnih.gov This has spurred the development of numerous synthetic methods to access a diverse range of indole derivatives. nih.govopenmedicinalchemistryjournal.com

The significance of the indole scaffold is underscored by its presence in a variety of marketed drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antiviral agents. researchgate.netmdpi.comopenmedicinalchemistryjournal.com This wide-ranging bioactivity has made the indole nucleus a focal point for chemists and pharmacologists in the ongoing search for novel and effective drug candidates. ijpsr.comresearchgate.net

Overview of 3-Methyl-1H-Indole (Skatole) as a Core Heterocyclic Structure in Research

3-Methyl-1H-indole, or skatole, is a naturally occurring indole derivative found in mammalian feces and certain plants. medchemexpress.comresearchgate.net While known for its characteristic odor, its significance in research extends beyond this property. Skatole serves as a fundamental building block in organic synthesis, providing a reactive indole core for further chemical modification. researchgate.net

In academic research, skatole is investigated for its own biological effects and as a precursor for more complex molecules. medchemexpress.comresearchgate.netfrontiersin.org Studies have explored its role in cellular processes and its potential as a starting material for the synthesis of new compounds with therapeutic potential. medchemexpress.comfrontiersin.org The presence of the methyl group at the 3-position influences the electronic properties and reactivity of the indole ring, offering unique opportunities for chemical transformations.

Conceptual Framework for Methanamine Derivatization of Indole Compounds

The addition of a methanamine group to the indole scaffold is a key strategy in medicinal chemistry to create new chemical entities with altered biological activities and physicochemical properties. cymitquimica.com This derivatization, often at the 3-position of the indole ring, can lead to compounds with enhanced interactions with biological targets, such as receptors and enzymes. openmedicinalchemistryjournal.com

The synthesis of indole-3-methanamine derivatives can be achieved through various established chemical reactions. ontosight.aievitachem.com These methods allow for the introduction of the methanamine functionality, which can then be further modified to explore structure-activity relationships. The resulting aminomethylated indoles are a valuable class of compounds in drug discovery, with research demonstrating their potential in areas such as neuroscience and infectious diseases. openmedicinalchemistryjournal.com The strategic combination of the indole core with the methanamine side chain provides a versatile platform for the design and synthesis of novel molecules with tailored biological profiles. cymitquimica.combohrium.com

Detailed Research Findings

The derivatization of the 3-methyl-1H-indole scaffold with a methanamine group opens up a vast chemical space for exploration. The resulting compounds, which can be broadly classified as methanamine;3-methyl-1H-indole derivatives, are the subject of ongoing research due to their potential biological activities.

| Derivative Class | General Structure | Key Research Areas | Potential Applications |

| N-Substituted Indole-3-methanamines | Indole ring with a -CH2NRR' group at the 3-position | Antidepressant and anti-anxiety medications, Neurotransmitter system studies | Pharmaceutical development, Biochemical research |

| C-Substituted Indole-3-methanamines | Indole ring with substituents on the carbocyclic or pyrrolic part, in addition to the methanamine group | Antiviral, Anticancer, Antimicrobial properties | Medicinal chemistry, Development of new therapeutic agents |

| Fluorinated Indole-3-methanamines | Indole-3-methanamine structure containing one or more fluorine atoms | Building blocks for complex derivatives, Bioactive molecules | Organic synthesis, Pharmaceutical and agrochemical industries |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

922728-02-7 |

|---|---|

Molecular Formula |

C10H14N2 |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

methanamine;3-methyl-1H-indole |

InChI |

InChI=1S/C9H9N.CH5N/c1-7-6-10-9-5-3-2-4-8(7)9;1-2/h2-6,10H,1H3;2H2,1H3 |

InChI Key |

BEVMZWWHLSEZJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC2=CC=CC=C12.CN |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 1h Indole and Its Methanamine Derivatives

Established Synthetic Routes to 3-Methyl-1H-Indole

Several classical methods have been developed for the synthesis of the indole (B1671886) core, each with its own set of advantages and limitations. These methods are often adapted for the specific synthesis of 3-methyl-1H-indole. scentree.co

Fischer Indole Synthesis Applications and Variations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a widely used method for preparing indoles. mdpi.comwikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. mdpi.comwikipedia.org For the synthesis of 3-methyl-1H-indole, phenylhydrazine is reacted with propanal. scentree.coscentree.co

The mechanism begins with the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Protonation is followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement to produce an imine. mdpi.com The subsequent cyclization and elimination of ammonia (B1221849) under acidic conditions yield the aromatic indole ring. mdpi.comwikipedia.org A variety of acid catalysts can be employed, including Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride. wikipedia.orgsciencemadness.org

Variations of the Fischer indole synthesis have been developed to improve yields and expand its scope. One such variation involves using a continuous-flow reactor with an ionic liquid as the solvent, which has been shown to produce 3-methylindole (B30407) in high yields. researchgate.net Another modification, the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones. wikipedia.org

Table 1: Examples of Fischer Indole Synthesis for 3-Methyl-1H-Indole and Derivatives

| Starting Materials | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylhydrazine, Propanal | Strong acid | 3-Methyl-1H-indole (Skatole) | - | scentree.coscentree.co |

| Phenylhydrazine, Propionaldehyde | ZnCl₂, Ionic liquid ([EMIM][BF₄]), Continuous-flow reactor | 3-Methylindole | 95.3% | researchgate.net |

| p-Tolylhydrazine hydrochloride, 3-Pentanone | Glacial acetic acid, reflux | 3-Methyl-1-(p-tolyl)-1H-indole | 72% | |

| Phenylhydrazine, 1,4-Cyclohexanedione monoethyleneacetal | Heat (190 °C) | Indole derivative for (±)-minfiensine synthesis | 89% | rsc.org |

| Boc-masked phenylhydrazine, Ketone 102 | - | Indole 103 for dictyodendrin E synthesis | - | rsc.org |

Madelung Indole Synthesis and Its Mechanistic Insights

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base. This method is particularly useful for the preparation of 2-alkinylindoles, which are not easily accessible through other methods. The reaction typically requires harsh conditions, such as temperatures between 200–400 °C and strong bases like sodium or potassium alkoxide.

The mechanism starts with the deprotonation of both the amide nitrogen and the benzylic position of the ortho-alkyl group by a strong base. The resulting carbanion then attacks the amide's carbonyl carbon, leading to a cyclized intermediate. Subsequent hydrolysis yields the indole product. Modern variations of the Madelung synthesis utilize milder conditions, such as using organolithium reagents as the base, allowing for the synthesis of indoles with sensitive functional groups. bhu.ac.in

Reissert Indole Synthesis Pathways and Scope

The Reissert indole synthesis is a multi-step process for producing indoles from ortho-nitrotoluene and diethyl oxalate. wikipedia.org The initial step is a condensation reaction between these two starting materials to form an ethyl o-nitrophenylpyruvate. wikipedia.orguop.edu.pk This intermediate is then reductively cyclized using reagents like zinc in acetic acid to yield indole-2-carboxylic acid, which can be subsequently decarboxylated by heating to form the final indole product. wikipedia.orguop.edu.pkresearchgate.net

Potassium ethoxide has been noted to provide better results than sodium ethoxide in the initial condensation step. wikipedia.org The scope of the Reissert synthesis has been expanded through modifications, such as an intramolecular version where a furan (B31954) ring-opening provides the necessary carbonyl for cyclization. wikipedia.org

Bartoli Indole Synthesis Utilizing Ortho-Substituted Nitroarenes

The Bartoli indole synthesis is a notable method for forming substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.orgchemeurope.com A key feature of this reaction is the necessity of an ortho-substituent on the nitroarene; the reaction often fails without it. wikipedia.orgjk-sci.com The steric bulk of this ortho group is thought to facilitate the crucial wikipedia.orgwikipedia.org-sigmatropic rearrangement in the reaction mechanism. wikipedia.org

The reaction mechanism is believed to begin with the addition of the Grignard reagent to the nitro group, forming a nitrosoarene intermediate. wikipedia.orgchemeurope.com A second equivalent of the Grignard reagent then reacts with the nitrosoarene. wikipedia.orgchemeurope.com This is followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement, cyclization, and tautomerization to form an intermediate that reacts with a third equivalent of the Grignard reagent. wikipedia.orgchemeurope.com An acidic workup then yields the final indole product. jk-sci.com This method is particularly effective for the synthesis of 7-substituted indoles. wikipedia.orgwordpress.com

Targeted Synthesis of 3-Methyl-1H-Indole Methanamine Derivatives and Analogues

The functionalization of the indole core is crucial for developing new compounds with specific properties. The Mannich reaction is a key method for introducing methanamine groups.

Mannich Reaction Applications for N-Substituted Methanamine Derivatives

The Mannich reaction is a three-component condensation that involves the aminoalkylation of an acidic proton located on a carbon atom. wikipedia.org In the context of indole chemistry, it is a powerful tool for introducing an aminomethyl group, typically at the C3 position of the indole ring, to form compounds often referred to as gramine (B1672134) analogues. bhu.ac.inuop.edu.pkresearchgate.net The reaction involves an amine, formaldehyde (B43269), and the indole substrate. nih.gov

The mechanism commences with the formation of an iminium ion from the reaction of the amine and formaldehyde. wikipedia.org The electron-rich indole then acts as a nucleophile, attacking the iminium ion to form the C-C bond and yield the β-amino-carbonyl compound, known as a Mannich base. wikipedia.org The reaction can be catalyzed by acids or bases. wikipedia.org For instance, N-alkylation of an indole followed by a Mannich reaction using formaldehyde and a secondary amine in the presence of an acid catalyst like trifluoroacetic acid (TFA) can lead to N-substituted 3-methylamine indole derivatives. nih.gov Zinc chloride has also been shown to be an effective mediator for the synthesis of gramine derivatives, offering high yields under mild conditions. researchgate.net

Table 2: Synthesis of N-Substituted Methanamine Derivatives of Indole via Mannich Reaction

| Indole Substrate | Amine | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-propyl indole | Piperidine | CH₂O, TFA, DCM, r.t. | 3-(Piperidin-1-ylmethyl)-1-propyl-1H-indole | 38% | nih.gov |

| N-(4-phenylbenzyl) indole | Piperidine | CH₂O, TFA, DCM, r.t. | 1-(4-Phenylbenzyl)-3-(piperidin-1-ylmethyl)-1H-indole | 30% | nih.gov |

| Indole | Diethylamine | CH₂O, ZnCl₂, EtOH, r.t. | 3-(Diethylaminomethyl)indole | 73% | researchgate.net |

| Indole | Piperidine | NaH, DCM, Ultrasound | 3-((1H-Indol-1-yl)methyl)-1-(piperidin-1-ylmethyl)-1H-indole | 12% | frontiersin.org |

| Indole | Benzylamine | NaH, DCM, Ultrasound | N-((1H-Indol-1-yl)methyl)-1-phenylmethanamine | 69% | frontiersin.org |

Aminoalkylation Strategies for Indole Derivatives

Aminoalkylation, particularly the Mannich reaction, is a fundamental method for introducing aminomethyl groups onto the indole nucleus. This reaction typically involves the condensation of an indole, an aldehyde (such as formaldehyde), and a secondary amine.

The Mannich reaction of 3-methylindole with various 4-substituted piperazines and formaldehyde yields 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles. nih.govresearchgate.netthieme-connect.com This reaction provides a straightforward route to novel Mannich bases derived from 3-methylindole. thieme-connect.de The reaction of indole with formaldehyde and dimethylamine (B145610) in acetic acid directly produces gramine (3-(dimethylaminomethyl)indole) in high yield. bhu.ac.in Gramine is a valuable intermediate as the dimethylamino group can be readily displaced by nucleophiles, allowing for the synthesis of various 3-substituted indoles. bhu.ac.in

Solvent-free aminoalkylation of indoles can be achieved using microwave irradiation on acidic alumina, offering an environmentally friendly alternative. researchgate.net Additionally, silver triflate has been shown to be an effective catalyst for the three-component reaction of indoles, aldehydes, and N-methyl anilines, producing 3-aminoalkylated indoles in good to excellent yields. nih.gov The reaction scope is broad, accommodating various substituted indoles and aromatic aldehydes. nih.gov Catalyst-free methods have also been developed, utilizing the solvent to promote the multicomponent Mannich-type reaction. znaturforsch.com

Table 1: Examples of Aminoalkylation Reactions of Indoles

| Indole Reactant | Reagents | Product | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| 3-Methylindole | 4-Substituted piperazines, Formaldehyde | 3-Methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles | Not specified | nih.govresearchgate.net |

| Indole | Formaldehyde, Dimethylamine | Gramine (3-(dimethylaminomethyl)indole) | Acetic acid | bhu.ac.in |

| Indole | Aldehydes, N-Methyl anilines | 3-Aminoalkylated indoles | Silver triflate | nih.gov |

| Indole | Aldehydes, Secondary amines | 3-Aminoalkylated indoles | Solvent-free, microwave irradiation on acidic alumina | researchgate.net |

| Indole | Aldehydes, Amines | 3-Aminoalkylated indoles | Catalyst-free, solvent-promoted | znaturforsch.com |

| Indoles | Imines (from trifluoroacetaldehyde (B10831) methyl hemiacetal and aniline) | 3-Aminoalkylated indoles | Organocatalytic, enantioselective Friedel–Crafts | bohrium.com |

Derivatization at the Nitrogen (N1) Position of the Indole Ring

Functionalization at the N1 position of the indole ring is a common strategy to modify the properties of indole derivatives. N-alkylation and N-arylation are frequently employed transformations.

For instance, 3-methyl-1H-indole can be N-substituted. The synthesis of 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles involves the formation of a C-N bond at the N1 position. nih.gov Palladium-catalyzed N-prenylation of indoles with 2-methyl-2-butene (B146552) has been achieved using Pd(OAc)2, Cu(OAc)2, and AgOTf as co-oxidants. beilstein-journals.org This method is tolerant of various functional groups and can be applied to tryptophan and tryptamine (B22526) derivatives. beilstein-journals.org

Derivatization at the C2 and C3 Positions of the Indole Ring

The C2 and C3 positions of the indole ring are primary sites for functionalization due to their nucleophilic character. A variety of methods have been developed to introduce substituents at these positions.

The C3 position is particularly reactive towards electrophiles. Cobalt-catalyzed reductive C-H alkylation of indoles using carboxylic acids and molecular hydrogen allows for the C3 alkylation of substituted indoles. researchgate.netrsc.orgnih.gov A transition metal-free method for C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols has also been reported, proceeding via a hydrogen autotransfer-type mechanism. chemrxiv.org

Palladium-catalyzed reactions are widely used for C2 and C3 functionalization. For example, Pd(II)-catalyzed C-H arylation of free (NH) indoles with a carbonyl directing group at the C3 position can lead to C4-arylation or, in some cases, decarboxylation followed by C2-arylation. nih.govacs.org Specifically, the functionalization of indole-3-carboxylic acid with aryl iodides using a Pd(II)-catalyst system results in decarboxylation and subsequent C2-arylation. nih.govacs.org The reaction of 3-acetylindoles can lead to C4-arylation followed by a 3,2-carbonyl migration to yield a C2-acetyl-C4-aryl indole. nih.govacs.org

The C3 position can also be functionalized through palladium-catalyzed allylation. The enantioselective C-3 allylation of 3-substituted-1H-indoles using trialkylboranes and allyl alcohol has been demonstrated, creating a quaternary center at the C3 position. nih.gov Furthermore, palladium-catalyzed Tsuji–Trost-type reactions of (1-substituted-indol-3-yl)methyl acetates with phenols or aryl sulfinates provide access to 3-(aryloxymethyl)- and 3-((arylsulfonyl)methyl)-1H-indoles. nih.gov

Acylation at the C3 position is another important transformation. A combination of PhBCl2 and nitriles serves as a useful reagent for the synthesis of 3-acylindoles. jst.go.jp More recently, a palladium metallaphotoredox-catalyzed method for the 3-acylation of indole derivatives with aldehydes has been developed, offering a mild and robust pathway. rsc.org

Palladium-Catalyzed Coupling Reactions in Indole Synthesis

Palladium catalysis is a cornerstone of modern indole synthesis, enabling a wide range of coupling reactions to construct and functionalize the indole core. mdpi.com These methods often offer high efficiency, functional group tolerance, and regioselectivity. tandfonline.com

The Heck reaction is a prominent example. A novel synthesis of 3-methylindoles has been developed through a Heck reaction, carbamate (B1207046)/aryl chloride coupling, and isomerization sequence. acs.org The Mizoroki–Heck reaction, particularly under ultrasound irradiation, facilitates the C-C bond formation between 3-iodo-1-methyl-1H-indole and various terminal alkenes to produce 3-vinyl indoles. arabjchem.org Ligands can be used to control the regioselectivity of the oxidative Heck reaction of indoles. rsc.org Reductive Heck reactions have also been employed, for instance, in the intramolecular coupling of an aryl bromide with a tethered indole to create quaternary indolines. nih.gov

Other palladium-catalyzed reactions include cascade processes. For example, a palladium-catalyzed cascade involving the elimination of an allylic acetate (B1210297) to form a π-allyl complex can initiate an intramolecular Diels-Alder cycloaddition to produce polysubstituted indoles. tandfonline.com Another cascade involves an aryl amination–Heck cyclization sequence. scispace.com Furthermore, palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes provides a direct route to substituted indoles. beilstein-journals.org

Table 2: Overview of Palladium-Catalyzed Reactions in Indole Synthesis

| Reaction Type | Substrates | Product | Key Features | Reference |

|---|---|---|---|---|

| Heck Reaction | Chlorotriflates | 3-Methylindoles | Three-step sequence: Heck, coupling, isomerization | acs.org |

| Mizoroki-Heck Reaction | 3-Iodo-1-methyl-1H-indole, Alkenes | 3-Vinyl indoles | Ultrasound-assisted, Pd/C-PPh3 catalyst | arabjchem.org |

| Oxidative Heck Reaction | N-Methylindole, Acrylates | C2 or C3-alkenylated indoles | Ligand-controlled regioselectivity | rsc.org |

| Reductive Heck Reaction | Aryl bromide tethered to indole | Quaternary indolines | Asymmetric, intramolecular | nih.gov |

| Cascade Reaction | Substituted furan, Allylic acetate | Polysubstituted indoles | Intramolecular Diels-Alder | tandfonline.com |

| Tsuji-Trost-Type Reaction | (1-Substituted-indol-3-yl)methyl acetates, Phenols/Aryl sulfinates | 3-(Aryloxymethyl)-/3-((Arylsulfonyl)methyl)-1H-indoles | Functionalization with soft nucleophiles | nih.gov |

One-Pot Synthetic Strategies for Indole Derivative Formation

One-pot syntheses are highly desirable as they reduce reaction time, resource consumption, and waste generation. Several one-pot procedures have been developed for the synthesis of indole derivatives.

A notable example is the synthesis of 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles through a one-pot Mannich reaction. nih.gov Another one-pot method for synthesizing 3-substituted indoles involves the condensation of indoles, aldehydes, and malononitrile, which can be catalyzed by various catalysts, including alkaline-functionalized chitosan. rsc.org A greener one-pot, four-component approach under microwave irradiation using a recyclable catalyst has been used to synthesize substituted 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives. tandfonline.com

Stereoselective Synthesis and Asymmetric Approaches for Indole Derivatives

The synthesis of enantiomerically pure indole derivatives is crucial, as the biological activity of chiral molecules is often dependent on their stereochemistry. numberanalytics.com Asymmetric catalysis is a powerful tool for achieving high levels of stereoselectivity in indole synthesis. oup.com

Organocatalysis has emerged as a significant strategy for the enantioselective synthesis of indole alkaloids. oup.com For example, the asymmetric Pictet-Spengler reaction, a key step in the synthesis of alkaloids like (+)-yohimbine, can be catalyzed by organocatalysts. oup.com The enantioselective Friedel–Crafts aminoalkylation of indoles with imines generated in situ can be achieved with high enantioselectivity using organocatalysis. bohrium.com

Asymmetric total synthesis of various indole alkaloids, such as deplancheine (B1235666) and andranginine, has been accomplished using chiral templates and diastereoselective reactions. nih.govacs.org The palladium-catalyzed enantioselective C-3 allylation of 3-substituted-1H-indoles using chiral ligands represents another important asymmetric approach to constructing quaternary stereocenters. nih.gov

Modern Catalytic and Green Chemistry Approaches in Indole Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and efficiency, leading to the development of novel catalytic systems and green chemistry approaches for indole synthesis. numberanalytics.com

Catalytic approaches are favored for their ability to improve reaction efficiency and reduce waste. numberanalytics.com Transition metal catalysts, particularly palladium and rhodium, are widely used. tandfonline.comnumberanalytics.com For instance, rhodium(III) catalysis has been employed for indole synthesis from anilides and alkynes via C-H bond functionalization in a mechanochemical, eco-friendly process. tandfonline.com Cobalt-based catalysts have been utilized for the reductive C-H alkylation of indoles with carboxylic acids, offering a non-precious metal alternative. researchgate.netrsc.orgnih.gov

Green chemistry principles are increasingly being incorporated into indole synthesis. This includes the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), or performing reactions under solvent-free conditions. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com Microwave irradiation is another green technique used to accelerate reactions and improve yields, as seen in the synthesis of various indole derivatives. tandfonline.com The use of recyclable catalysts, such as zeolite-based catalysts or solid acid catalysts, also aligns with green chemistry goals. openmedicinalchemistryjournal.comnumberanalytics.com For example, a copper-catalyzed synthesis of 3-sulfone methyl-1H-indole compounds from 3-indoleacetic acid and sodium sulfinate compounds represents a greener method by avoiding more expensive and complex catalysts. google.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in defining the carbon-hydrogen framework of indole (B1671886) derivatives. For 3-methyl-1H-indole, the spectra reveal characteristic signals for the methyl group, the indole ring protons, and the ring carbons.

In a typical ¹H NMR spectrum of 3-methyl-1H-indole in a solvent like deuterochloroform (CDCl₃), the methyl protons (C3-CH₃) appear as a singlet at approximately 2.3 ppm. rsc.org The proton on the nitrogen (N1-H) is a broad singlet usually found far downfield, around 7.9 ppm. rsc.org The protons on the five-membered pyrrole (B145914) ring (H2) and the six-membered benzene (B151609) ring (H4, H5, H6, H7) show distinct chemical shifts and coupling patterns that allow for their unambiguous assignment. rsc.orgresearchgate.net

The ¹³C NMR spectrum provides complementary information. The methyl carbon signal appears at a high field (around 9.6 ppm). rsc.org The carbons of the indole ring resonate in the aromatic region (approximately 110-140 ppm). rsc.orgresearchgate.net The specific chemical shifts are influenced by the electron density at each position, which is modulated by the nitrogen heteroatom and the methyl substituent. For instance, in N-acylated 3-methyl-1H-indole, the C2 carbon signal shifts downfield significantly due to the electron-withdrawing effect of the acyl group.

Detailed NMR data for 3-methyl-1H-indole and some of its derivatives are presented below.

¹H and ¹³C NMR Chemical Shifts (δ) for 3-Methyl-1H-indole Derivatives in CDCl₃

| Compound | Nucleus | H/C-2 | H/C-3 | H/C-4 | H/C-5 | H/C-6 | H/C-7 | CH₃ |

|---|---|---|---|---|---|---|---|---|

| 3-Methyl-1H-indole | ¹H | 7.01 (s) | - | 7.57 (d) | 7.16 (dd) | 7.27 (d) | 7.91 (s, NH) | 2.32 (s) |

| ¹³C | 122.23 | 111.68 | 118.52 | 123.09 | 125.00 | 129.55 | 9.63 | |

| 5-Chloro-3-methyl-1H-indole rsc.org | ¹H | 7.01 (s) | - | 7.57 (d) | - | 7.16 (dd) | 7.27 (d) | 2.32 (d) |

| ¹³C | 122.23 | 112.01 | 118.52 | 125.00 | 123.09 | 129.55 | 9.63 | |

| 5-Methoxy-3-methyl-1H-indole rsc.org | ¹H | 6.97 (s) | - | 7.03 (d) | - | 6.87 (dd) | 7.25 (d) | 2.33 (s) |

Note: Chemical shifts are in ppm. Coupling constants (J) are in Hz. s=singlet, d=doublet, dd=doublet of doublets. Data is illustrative and compiled from representative sources.

Long-range spin-spin couplings, which occur over more than three bonds, are particularly informative in rigid systems like the indole ring. These couplings can help confirm structural assignments and provide insight into the electronic structure of the molecule.

In indole derivatives, long-range couplings are frequently observed between protons on the pyrrole and benzene rings. For example, a notable four-bond coupling (⁴J) has been identified between the benzylic protons of the C3-methyl group and the H2 proton. researchgate.net An even more remarkable long-range coupling has been observed in a phthalonitrile-substituted 3-methyl-1H-indole derivative, where a coupling of 1.3 Hz was detected between the methyl protons (H-C3-CH₃) and the adjacent aromatic proton (H4) across four bonds (⁴J). researchgate.net This phenomenon is attributed to the specific conformation and the double-bond character of the intervening C3-C3a bond. researchgate.net

Furthermore, in 1-substituted indoles, a long-range coupling constant of approximately 0.89 Hz has been measured between H3 and H7. journals.co.za In 3-formylindole derivatives, a selective long-range coupling between the N1-H proton and the H4 proton has been used as a tool to differentiate the H4 and H7 signals unambiguously. ipn.mx The study of these small coupling constants, often requiring advanced spectral analysis techniques, provides a deeper understanding of the molecular geometry and bonding within the indole framework. ipn.mx

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For 3-methyl-1H-indole (skatole), the molecular ion ([M]⁺) peak is observed at an m/z (mass-to-charge ratio) of 131, corresponding to its molecular weight.

The fragmentation of indole derivatives under electron ionization (EI) or collision-induced dissociation (CID) follows characteristic pathways. A common fragmentation pathway for indole derivatives involves the loss of small, stable molecules or radicals. For instance, the fragmentation of some indole derivatives is characterized by the loss of an HCN molecule, leading to a characteristic ion at m/z 89. scirp.orgscirp.org

In prenylated indole derivatives, a typical fragmentation involves the loss of an isopentene group from the C3 position. nih.gov This is often followed by cleavage of the substituent at the N1 position, ultimately generating characteristic indole core fragments at m/z 132 and 130. nih.gov In the case of N-methyl-1H-indole-3-ethanamine, the base peak in the mass spectrum is at m/z 58, resulting from the cleavage of the bond between the alpha and beta carbons relative to the indole ring. nist.gov This fragmentation is characteristic of tryptamine (B22526) derivatives.

The analysis of rearrangement ions in mass spectrometry can also lead to the discovery of trace compounds. nih.govmdpi.com For example, the fragmentation of methyl N-methyl anthranilate was found to produce a 3-hydroxyindole rearrangement ion. nih.govmdpi.com

Characteristic Mass Spectrometry Fragments for Indole Derivatives

| Compound Class | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Lost Neutral/Radical | Reference |

|---|---|---|---|---|

| General Indoles | Varies | 89 | HCN | scirp.orgscirp.org |

| Prenylated Indoles | Varies | [M - 68]⁺ | C₅H₈ (isopentene) | nih.gov |

| N-Methyl-1H-indole-3-ethanamine | 174 ([M]⁺) | 58 | C₈H₆N (indolemethyl radical) | nist.gov |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The IR spectrum of 3-methyl-1H-indole exhibits several characteristic absorption bands. A prominent feature is the N-H stretching vibration, which typically appears as a sharp band around 3400-3500 cm⁻¹. researchgate.net In the solid state or in concentrated solutions, this band may broaden and shift to a lower frequency due to intermolecular hydrogen bonding. researchgate.net The aromatic C-H stretching vibrations are observed in the 3000-3100 cm⁻¹ region. researchgate.net

The region between 1300 cm⁻¹ and 1600 cm⁻¹ is complex, containing vibrations associated with C=C stretching of the aromatic ring and C-N stretching. A band around 1330-1360 cm⁻¹ in the Raman spectra of indole and its derivatives has been attributed to a Fermi resonance. researchgate.net The out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the benzene ring, appear below 900 cm⁻¹.

Computational studies using Density Functional Theory (DFT) have been employed to calculate and assign the vibrational modes of indole with high accuracy, aiding in the interpretation of experimental spectra. rsc.orgrsc.org

Key Vibrational Frequencies for 3-Methyl-1H-indole and Related Structures

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description | Reference |

|---|---|---|---|

| N-H Stretch | 3400 - 3500 | Stretching of the nitrogen-hydrogen bond in the pyrrole ring. | researchgate.net |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of carbon-hydrogen bonds on the benzene and pyrrole rings. | researchgate.net |

| C=C Aromatic Stretch | 1450 - 1600 | In-plane stretching of the carbon-carbon double bonds in the aromatic system. | mdpi.com |

| Indole Ring Breathing | ~1350 | Often a complex region involving Fermi resonance. | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. The UV-Vis spectrum of indole and its derivatives is characterized by two main absorption bands, labeled ¹Lₐ and ¹Lₑ, arising from π→π* transitions within the aromatic system. core.ac.uknih.gov

For indole itself, the ¹Lₐ band is typically stronger and appears at a shorter wavelength (around 260-270 nm), while the ¹Lₑ band is weaker and appears at a longer wavelength (around 280-290 nm). The position and intensity of these bands are sensitive to substitution on the indole ring.

Electron-donating groups, such as a methyl group at the C3 position, generally cause a bathochromic (red) shift in the absorption maxima. core.ac.uk This effect is due to the destabilization of the highest occupied molecular orbital (HOMO), which reduces the HOMO-LUMO energy gap. Conversely, electron-withdrawing groups can lead to more complex shifts depending on their position. nih.gov The polarity of the solvent also influences the electronic spectra; a shift to a more polar solvent often produces a bathochromic shift of the long-wavelength absorption maximum. core.ac.uk

Theoretical calculations have shown that the absorption wavelength increases in the order of indole < tryptophan < serotonin (B10506) < melatonin, demonstrating the effect of different substituents on the electronic properties of the indole chromophore. nih.govchemrxiv.org

Electronic Absorption Maxima (λₘₐₓ) for Indole Derivatives

| Compound | Solvent | λₘₐₓ ¹Lₐ (nm) | λₘₐₓ ¹Lₑ (nm) | Reference |

|---|---|---|---|---|

| Indole | Cyclohexane | ~262 | ~287 | core.ac.uk |

| 3-Methyl-1H-indole | Cyclohexane | ~275 | ~291 | core.ac.uk |

| 5-Methoxy-2-indolecarboxylic acid | Ethanol | ~295 | - | core.ac.uk |

X-ray Crystallography for Solid-State Structural Determination of Indole Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides accurate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Crystal structures of various 3-methyl-1H-indole derivatives have been determined. For example, the crystal structure of 3-(3-Methyl-1H-indole-1-yl)phthalonitrile revealed that the molecule crystallizes in a monoclinic system. researchgate.net In this structure, there are two crystallographically independent molecules in the asymmetric unit, and the dihedral angle between the indole and phthalonitrile (B49051) rings is 42.17(8)°. researchgate.net

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental analytical technique for separating mixtures into their individual components. For indole compounds like 3-methyl-1H-indole, both liquid and gas chromatography are extensively employed, often coupled with mass spectrometry for definitive identification.

High-Performance Liquid Chromatography (HPLC) in Indole Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 3-methyl-1H-indole and other indole derivatives in diverse samples, including biological fluids, tissues, and environmental matrices. creative-proteomics.comatamanchemicals.com Its application allows for the precise separation, identification, and quantification of these compounds. creative-proteomics.comatamanchemicals.com

A common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. nih.govnih.gov The retention and selectivity of indole compounds can be finely tuned by adjusting the composition and pH of the mobile phase, which often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water with additives like acetic or formic acid to control pH. nih.govnih.govmdpi.com For instance, a gradient elution with an aqueous mobile phase containing 0.1% formic acid modified by methanol has been successfully used for the simultaneous analysis of multiple indole compounds. mdpi.com

Detection is frequently accomplished using fluorescence detectors, as many indoles, including 3-methyl-1H-indole, exhibit natural fluorescence. nih.govnih.gov This method provides high sensitivity and selectivity. nih.gov Ultraviolet (UV) detection is also utilized, with monitoring typically performed at a wavelength of around 280 nm. cetjournal.itmdpi.com

Several studies have developed and validated HPLC methods for the determination of 3-methyl-1H-indole (skatole) in various matrices. For example, a rapid and specific HPLC method with fluorimetric detection was established for analyzing indole and skatole in seafood, with a detection limit of approximately 0.02 mg/kg. nih.govresearchgate.net In porcine adipose tissue, a sensitive HPLC method demonstrated a detection limit of 1 ng/g. acs.orgdigicomst.ie The reproducibility of these methods is generally high, with low relative standard deviations for retention times and peak areas. mdpi.comnih.gov

| Stationary Phase | Mobile Phase | Detection Method | Application | Reference |

|---|---|---|---|---|

| C8 Column (Symmetry 4.6 × 150 mm, 5 µm) | Gradient elution with A: 2.5:97.5 % (v/v) acetic acid:H₂O, pH 3.8 and B: 80:20 % (v/v) acetonitrile:H₂O | Not Specified | Bacterial biosynthesis of indole-3-acetic acid related compounds | nih.gov |

| Reverse Phase Column | Methanol and optimized pH | Fluorescence Detection | Indoles in urine | nih.gov |

| C18 SPE Cartridges | Gradient elution with aqueous mobile phase (0.1% formic acid) modified by methanol | HPLC and LC-MS | Indole compounds in sugar cane juice | mdpi.com |

| Not Specified | Not Specified | Fluorescence Detection | Skatole and androstenone in pig liquid fat | nih.gov |

| Waters PAH C18 5 µm 4.6 mm × 250 mm | Isocratic with methanol and 0.1% TFA | UV/Vis at 280 nm | Indoline (B122111) in LB broth | cetjournal.it |

Gas Chromatography-Mass Spectrometry (GC-MS) for Indole Compound Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly sensitive technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds, including 3-methyl-1H-indole. creative-proteomics.comatamanchemicals.com This method is particularly valuable for profiling indole compounds in complex mixtures and providing definitive structural identification. creative-proteomics.comasm.orgresearchgate.net

In GC-MS analysis, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of the gas chromatograph column. acs.org The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification. asm.orgresearchgate.net

Several GC-MS methods have been developed for the analysis of 3-methyl-1H-indole. These methods often involve an initial extraction step to isolate the compound from the sample matrix. asm.org For instance, a procedure using stable isotope dilution analysis and headspace solid-phase microextraction (HS-SPME) coupled with GC/MS (B15284909) has been developed for the simultaneous quantification of boar taint compounds, including skatole, in pig fat. acs.org Another study utilized thermal desorption GC-MS with 13C labeled internal standards to quantify key compounds, including 3-methyl indole, in human stool samples. nih.gov

The choice of the GC column and temperature program is critical for achieving good separation of indole compounds. acs.org For example, a Varian VF-5 ms capillary column (30 m × 0.25 mm × 0.25 µm) with a specific temperature program has been used effectively. acs.org The mass spectrometer is typically operated in electron ionization (EI) mode, and data can be acquired in either full scan mode to identify unknown compounds or selected ion monitoring (SIM) mode for targeted quantification of specific compounds with higher sensitivity. acs.orgeuropa.eu The use of isotopically labeled standards, such as skatole-d3, can improve the accuracy and precision of quantification by correcting for variations in sample preparation and instrument response. acs.org

| GC Column | Carrier Gas | Ionization Mode | Key Parameters | Application | Reference |

|---|---|---|---|---|---|

| Not Specified | Not Specified | Electron Ionization (EI) | Deuterium-labeled substrates used to resolve the catabolic pathway. | Skatole and Indoleacetic Acid production by Clostridium species | asm.org |

| Varian VF-5 ms capillary column (30 m × 0.25 mm × 0.25 µm) | Helium (1.0 mL/min) | Electron Ionization (EI) | Temperature program: 50°C (3 min), then to 160°C at 10°C/min, then to 240°C at 5°C/min (1 min hold). Injector at 270°C. | Simultaneous quantitation of boar taint compounds in pig fat | acs.org |

| Not Specified | Not Specified | Not Specified | Thermal desorption used for sample introduction. | Analysis of volatile fatty acids, indole, and skatole from waste-related sources | researchgate.net |

| HP-5MS capillary column (30m×0.25mm×0.25μm) | Helium (1 mL/min) | Electron Ionization (EI) | Injector at 250°C; split injection (1:10). | Metabolite profiling in plasma | nih.gov |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Indole (B1671886) Systems

Quantum chemical calculations have become an indispensable tool for investigating the fundamental properties of molecules like 3-methylindole (B30407). These methods allow for the detailed exploration of molecular geometries, energies, and electronic characteristics.

Density Functional Theory (DFT) Applications in Structural Optimization

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometries of molecules. By employing functionals like B3LYP, researchers can accurately predict bond lengths, bond angles, and dihedral angles of indole and its derivatives. niscpr.res.inresearchgate.net For instance, DFT calculations have been successfully used to obtain the optimized structure of various substituted indoles, showing good agreement with experimental data where available. aip.org The choice of basis sets, such as 6-31G(d,p) or 6-311++G(d,p), is crucial for achieving accurate results that reflect the true molecular conformation. asianpubs.orgmdpi.com These structural optimizations are the foundation for further calculations, including vibrational frequencies and electronic properties.

Energetic Studies of Methylindoles and Related Compounds

Furthermore, theoretical studies have investigated the binding energies of complexes involving indole derivatives. For instance, DFT calculations have been used to determine the binding energy of electron donor-acceptor (EDA) complexes formed between substituted 1H-indoles and other molecules. researchgate.net These energetic studies are crucial for understanding intermolecular interactions and reaction mechanisms.

HOMO-LUMO Analysis and Electronic Structure Evaluation

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic behavior of a molecule. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular reactivity; a smaller gap generally indicates higher reactivity. mdpi.com For indole derivatives, the HOMO is often localized on the indole ring, while the localization of the LUMO can vary depending on the substituents. asianpubs.org

Quantum chemical parameters derived from HOMO and LUMO energies, such as ionization potential, electron affinity, chemical hardness, and electronegativity, provide a comprehensive framework for evaluating the electronic structure and predicting the reactivity of these compounds. researchgate.net For example, a high ionization potential suggests chemical stability, while a high electron affinity indicates a greater propensity to accept electrons. researchgate.net

Below is a table summarizing key quantum chemical parameters for a representative indole derivative, illustrating the insights gained from HOMO-LUMO analysis.

| Parameter | Definition | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential and the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity and the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO | An indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net |

| Ionization Potential (I) | The energy required to remove an electron from a molecule. | A measure of the molecule's resistance to oxidation. |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. | A measure of the molecule's ability to be reduced. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Calculated as (I - A) / 2. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Calculated as (I + A) / 2. |

Rotational Barriers and Conformational Analysis of Indole Derivatives

The conformation of indole derivatives, particularly the orientation of substituents, can significantly impact their properties and biological activity. Computational studies are used to investigate the rotational barriers around specific bonds and to identify the most stable conformers. For example, studies on N-substituted indole derivatives have used molecular mechanics and DFT to determine the energy barriers for rotation around the N-C bond of a carbamate (B1207046) group. scielo.org.mxscielo.org.mx These calculations have shown that the preferred conformation can be influenced by factors such as steric hindrance and hydrogen bonding. scielo.org.mx

In more complex indole derivatives, such as those with bulky substituents or those forming atropisomers, understanding the rotational energy barriers is crucial. tamuc.edu Torsional scans and transition state calculations can estimate these barriers, indicating whether free rotation is possible at room temperature. beilstein-journals.org This information is vital for predicting the stereochemical outcome of reactions and for understanding the dynamic behavior of these molecules in different environments.

Theoretical Spectroscopy Predictions

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to confirm structural assignments and understand vibrational modes.

Predicted Vibrational Absorption and Raman Spectra of 3-Methylindole and its Radicals

Theoretical calculations, particularly using DFT with functionals like B3LYP, have been employed to predict the vibrational absorption (infrared) and Raman spectra of 3-methylindole and its radical species. goodinlab.comresearchgate.net These calculations provide accurate predictions of vibrational frequencies and intensities. goodinlab.com The predicted spectra serve as a valuable tool for assigning the experimentally observed bands to specific normal modes of vibration. nih.gov

The study of the vibrational spectra of 3-methylindole is particularly relevant as it is an analog of the amino acid tryptophan. goodinlab.com Tryptophan radicals are believed to be involved in electron transfer processes in various enzymes. goodinlab.com Therefore, the theoretical prediction of the vibrational spectra of 3-methylindole radicals (both cation and neutral) provides specific spectroscopic markers that can aid in the detection and characterization of tryptophan radicals in biological systems. goodinlab.comresearchgate.net

The table below presents a comparison of theoretically predicted and experimentally observed vibrational frequencies for 3-methylindole, highlighting the accuracy of the computational methods.

| Vibrational Mode Description | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FTIR) | Experimental Frequency (cm⁻¹) (Raman) |

| N-H Stretch | 3524 | 3400 | - |

| C-H Stretch (aromatic) | 3110 - 3040 | 3105 - 3045 | 3106 - 3048 |

| C-H Stretch (methyl) | 2970 - 2880 | 2965 - 2870 | 2972 - 2885 |

| Ring Modes | 1620 - 1340 | 1618 - 1342 | 1620 - 1345 |

| C-H Bending | 1300 - 1000 | 1298 - 1010 | 1300 - 1012 |

| Ring Torsions | Below 1000 | Below 1000 | Below 1000 |

Note: The predicted frequencies are typically scaled to better match experimental values. The experimental values are from various sources and may vary slightly depending on the experimental conditions (e.g., solid, liquid, or gas phase).

Computational UV Spectrum Calculations and Experimental Correlation

The electronic absorption properties of 3-methyl-1H-indole have been a subject of theoretical investigation to understand its photophysical behavior. Computational studies, often employing methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been utilized to calculate the electronic transitions and predict the UV-Visible spectrum of the molecule. acs.orgchemrxiv.org

A key aspect of these studies is the correlation of calculated spectra with experimental data. For instance, the ground-state geometry of 3-methylindole can be optimized using the B3LYP functional with a 6-31+G(d) basis set. acs.org Subsequent calculations of the excited states can then provide insights into the nature of the electronic transitions. The first two singlet excited states of indole and its derivatives are often labeled as ¹Lₐ and ¹Lₑ. researchgate.net Theoretical calculations help in elucidating the energetic ordering and properties of these states, which can be nearly degenerate. researchgate.net

One study reported the rotationally resolved ultraviolet (UV) excitation spectra of the S₁ (¹Lₑ) ← S₀ origin bands of 3-methylindole. researchgate.net The experimental spectrum was found to be a composite of two overlapping torsional transitions, 0a₁←0a₁ and 0e←0e, arising from the internal rotation of the methyl group. researchgate.net The origin of the 0a₁←0a₁ transition was located at 34 874.691 cm⁻¹. researchgate.net

Theoretical calculations using methods such as CASSCF and CASPT2 have been employed to optimize the geometries of the ground and excited states and to calculate the excitation energies. acs.org These calculations have shown good agreement with experimental absorption data. acs.org For example, TD-DFT calculations have been used to predict the absorption wavelengths of indole derivatives, and while some shifts compared to experimental values are observed, they provide valuable trends and insights. chemrxiv.org

The interaction of 3-methylindole with solvent molecules, such as water, has also been studied computationally. These studies reveal the formation of stable complexes and the effect of such interactions on the electronic excitation energies. acs.orgacs.org The calculated shifts in excitation energies upon complexation with water molecules have been shown to be consistent with experimental observations. acs.org

Table 1: Experimental and Computational UV Spectral Data for 3-Methyl-1H-Indole

| Parameter | Experimental Value | Computational Method | Calculated Value |

| S₁ (¹Lₑ) Origin (0a₁←0a₁) Transition | 34 874.691 cm⁻¹ researchgate.net | Not specified | Not available |

| ¹Lₐ State Position | ~2000 cm⁻¹ above ¹Lₑ researchgate.net | DFT/MRCI | 1847 cm⁻¹ above ¹Lₑ (for indole) researchgate.net |

| UV-vis λₘₐₓ | 270 nm (for indole) acs.org | Not specified | Not available |

Molecular Modeling and Docking Studies for Indole Derivatives

Molecular modeling and docking studies are powerful computational tools used to predict the binding orientation and affinity of a ligand to a target protein. These methods are extensively applied in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. Numerous studies have focused on indole derivatives, including those of 3-methylindole, to explore their potential as therapeutic agents, particularly as anticancer and antimicrobial agents. nih.govnih.govdergipark.org.trbenthamdirect.combohrium.comtandfonline.commdpi.comnih.govacs.orgnih.govmdpi.comresearchgate.netajchem-a.comresearchgate.net

In the context of anticancer research, molecular docking has been used to investigate the interaction of indole derivatives with various cancer-related protein targets. mdpi.comnih.govnih.govresearchgate.net For example, docking studies have been performed on targets like the Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and tubulin. mdpi.com These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the indole derivatives and the amino acid residues in the active site of the target protein. mdpi.com The binding affinity, often expressed as a docking score or binding energy, provides an estimate of the inhibitory potential of the compound. mdpi.com For instance, some indole derivatives have shown potent anticancer activity with low IC₅₀ values, and molecular docking has revealed strong binding affinities to their respective targets. mdpi.com

Similarly, in the search for new antimicrobial agents, molecular docking has been employed to study the interaction of indole derivatives with bacterial enzymes. nih.govnih.govdergipark.org.trbenthamdirect.combohrium.com One common target is DNA gyrase, an essential enzyme in bacteria. dergipark.org.tr Docking studies can predict how indole derivatives bind to the active site of DNA gyrase, providing insights into their potential as antibacterial agents. dergipark.org.tr Quantitative Structure-Activity Relationship (QSAR) models are often developed in conjunction with docking studies to correlate the structural features of the compounds with their biological activity. nih.govnih.govresearchgate.net These models can help in designing new derivatives with improved potency. nih.govnih.gov

Table 2: Examples of Molecular Docking Studies on Indole Derivatives

| Study Focus | Target Protein(s) | Key Findings |

| Anticancer Activity | EGFR, CDK2, Sorcin mdpi.com | Indole derivatives showed effective binding to these targets with high binding affinities. mdpi.com |

| Anticancer Activity | Tubulin mdpi.com | Indole-chalcone derivatives exhibited potent antiproliferative activity by inhibiting tubulin polymerization. mdpi.com |

| Antimicrobial Activity | Penicillin Binding Protein 2 and 2a nih.govnih.gov | Certain indole derivatives showed better binding scores against these bacterial proteins. nih.govnih.gov |

| Antimicrobial Activity | DNA Gyrase dergipark.org.tr | Docking studies were used to explain the interaction of indole-2-one derivatives with the binding site of DNA gyrase. dergipark.org.tr |

Simulation of Electron Transfer Processes Involving Tryptophan Analogs like 3-Methylindole Radicals

The study of electron transfer (ET) processes involving tryptophan and its analogs is crucial for understanding many biological redox reactions. unife.it 3-Methylindole is often used as a model compound for the side chain of tryptophan in these studies. acs.orgacs.orgnih.govresearchgate.netrsc.org Computational simulations, particularly those based on Density Functional Theory (DFT), have been instrumental in investigating the properties and reactivity of the radical species formed during these ET processes. acs.orgacs.org

The distinction between the neutral indolyl radical and the indolyl radical cation is another area of active research. acs.org Computational studies have been performed to identify features that can be used to experimentally distinguish between these two species. acs.org For instance, calculations have predicted a significant difference in the vibrational frequency of the C2-C3 stretching mode between the indolyl radical and its radical cation. acs.org

Furthermore, simulations have been used to study proton-coupled electron transfer (PCET) reactions, where an electron and a proton are transferred either in a stepwise or a concerted manner. acs.orgresearchgate.net Tryptophan and its analogs can undergo both ET-only and PCET pathways. unife.it The study of model systems, such as ruthenium complexes with a covalently linked tryptophan analog, has provided direct evidence for the formation of a deprotonated tryptophan radical via a concerted electron-proton transfer (CEPT) pathway, even with water as the proton acceptor. acs.orgresearchgate.net

Table 3: Computational Studies on 3-Methylindole Radicals

| Study | Computational Method | Key Findings |

| Spin Densities of Oxidized 3-Methylindole | DFT (B3LYP) acs.org | Calculated spin densities for the cation radical of 3-methylindole agreed well with experimental data for the tryptophan-191 radical. acs.org |

| Vibrational Spectra of 3-Methylindole Radicals | DFT (B3LYP) researchgate.net | Predicted vibrational absorption and Raman spectra for the 3-methylindole cation radical and neutral radical to provide spectroscopic markers. researchgate.net |

| Distinguishing Indolyl Radical and Radical Cation | DFT acs.org | Calculated a distinctive vibrational frequency for the C2-C3 stretching mode to differentiate between the indolyl radical and its radical cation. acs.org |

Mechanistic Investigations of Chemical Reactivity and Biological Interactions

Reaction Mechanisms in Indole (B1671886) Derivatization

The chemical behavior of the indole ring is predominantly characterized by its π-excessive nature, which makes it highly susceptible to electrophilic attack, particularly at the C3 position. bhu.ac.in The derivatization of the indole core to produce compounds like gramine (B1672134) involves a variety of reaction mechanisms, from classical electrophilic substitutions to modern catalytic processes.

Electrophilic Substitution Reaction Mechanisms on the Indole Nucleus

Electrophilic aromatic substitution is the cornerstone of indole chemistry. The C3 position of the indole ring is exceptionally reactive, estimated to be 10¹³ times more reactive than a position on the benzene (B151609) ring. wikipedia.org This high reactivity is due to the ability of the nitrogen atom's lone pair to stabilize the cationic intermediate (an arenium ion) formed during the attack of an electrophile at C3. bhu.ac.in

The mechanism involves the attack of an electrophile on the electron-rich pyrrole (B145914) ring, leading to a resonance-stabilized carbocation. The positive charge in this intermediate is delocalized over the C2 atom and the nitrogen atom, which retains the aromaticity of the fused benzene ring. bhu.ac.in Subsequent deprotonation restores the aromaticity of the pyrrole ring, yielding the 3-substituted indole.

A prime example of this mechanism is the Mannich reaction, which is used to synthesize gramine (N,N-dimethyl-1H-indole-3-methylamine). wikipedia.orgnih.gov In this reaction, indole reacts with formaldehyde (B43269) and dimethylamine (B145610), typically catalyzed by an acid like acetic acid. nih.gov Formaldehyde and dimethylamine first form the electrophilic Eschenmoser's salt precursor, the dimethylaminomethyl cation, which then attacks the C3 position of the indole.

If the C3 position is already substituted, as in 3-methyl-1H-indole (skatole), electrophilic attack may occur at other positions. Generally, substitution on the carbocyclic ring occurs only after the N1, C2, and C3 positions are occupied. wikipedia.org However, under strongly acidic conditions that protonate C3, the C5 position becomes the most favored site for electrophilic attack. wikipedia.org

| Reaction Type | Reagents/Conditions | Product | Mechanistic Feature |

| Mannich Reaction | Indole, Formaldehyde, Dimethylamine, Acetic Acid | Gramine | Electrophilic attack of the in situ generated dimethylaminomethyl cation at C3. nih.gov |

| Bromination | 3-Methyl-1H-indole-5-carboxylic acid, Br₂ in Acetic Acid | 6-Bromo-3-methyl-1H-indole-5-carboxylic acid | Electrophilic substitution directed to C6 due to electronic and steric effects of existing substituents. |

| Nitration | 2-Methylindole, Nitric/Sulfuric Acids | 5-Nitro-2-methylindole | Protonation at C3 deactivates the pyrrole ring, leading to electrophilic attack on the benzene ring at C5. bhu.ac.in |

Nucleophilic Reactions and Reduction Mechanisms of Indole Derivatives

The electron-rich indole nucleus is generally resistant to nucleophilic attack and reduction by common hydride reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) under standard conditions. bhu.ac.in However, the functional groups appended to the indole core can facilitate nucleophilic reactions.

In the case of gramine, the dimethylaminomethyl group at the C3 position is an excellent leaving group. This allows gramine to serve as a versatile synthetic intermediate for introducing a wide variety of substituents at the C3 position via nucleophilic substitution. bhu.ac.in The mechanism involves the displacement of the dimethylamine group by a nucleophile. This reactivity is crucial for the synthesis of molecules like tryptophan from gramine. bhu.ac.in

N-metallated indoles, formed by deprotonating the N-H group with strong bases like sodium hydride or sodamide, are potent nucleophiles. bhu.ac.in These species can react with electrophiles at either the nitrogen or the C3 position. Furthermore, lithiation at the C2 position can be achieved if the N-H is protected, enabling nucleophilic attack by the C2-lithiated indole on an electrophile. bhu.ac.in

Reduction of the indole ring itself typically requires more forceful conditions. The heterocyclic ring can be reduced to indoline (B122111) using reagents like zinc in hydrochloric acid. bhu.ac.in

Oxidative Coupling Mechanisms in Indole Synthesis

Oxidative coupling reactions provide a powerful strategy for C-H functionalization and the construction of complex indole-containing architectures. These reactions often employ transition-metal catalysts, such as palladium, rhodium, copper, or iron, to facilitate the formation of carbon-carbon or carbon-heteroatom bonds. acs.orgsorbonne-universite.fr

The mechanisms of these reactions are diverse and depend on the specific catalyst and oxidant used. A common pathway involves the activation of a C-H bond by the metal catalyst. acs.org For instance, in palladium-catalyzed oxidative coupling, the mechanism can proceed through a cooperative cycle where a co-catalyst assists in the C-H activation step. acs.org

Another prevalent mechanism involves a radical pathway. For example, copper-catalyzed C-O coupling can be initiated by a single electron transfer (SET) from a Cu(I) species to an oxidant, generating a Cu(II) species that then participates in the formation of a radical intermediate. acs.org Metal-free oxidative coupling reactions have also been developed, such as the synthesis of 3,3′-bis(indolyl)methanes from indoles and arylmethylamines, which may proceed through imine intermediates. nih.gov Rhodium-catalyzed oxidative annulation for indole synthesis can involve the insertion of an alkyne into a Rh-N bond, followed by reductive elimination. acs.orgacs.org

| Catalyst System | Reactants | Reaction Type | Proposed Mechanistic Step |

| Pd(II) / O₂ | Benzene, Methyl acrylate | Heck oxidative coupling | C-H activation. acs.org |

| Cu(I) / TBHP | Benzamide, Toluene | Radical oxidative C-O coupling | Single electron transfer from Cu(I) to generate radical intermediates. acs.org |

| Rh(III) | Acetanilide, Internal alkyne | Oxidative annulation | Alkyne insertion into a Rh-N bond. acs.orgacs.org |

| Metal-Free / I₂ | Quinoxalin-2-(1H)ones, TBHP | C-3 methylation | Formation of a methyl radical from TBHP which then attacks the heterocycle. encyclopedia.pubmdpi.com |

Catalytic Hydrogenation Mechanisms of Indoles

Catalytic hydrogenation is a fundamental reaction for converting flat, aromatic indoles into saturated, three-dimensional octahydroindole structures. nih.gov This transformation is typically heterogeneous, employing finely divided metal catalysts such as platinum, palladium, or nickel. libretexts.org

The generally accepted mechanism for catalytic hydrogenation involves several stages:

Adsorption: The indole and hydrogen molecules are adsorbed onto the surface of the metal catalyst. libretexts.org

Hydrogen Dissociation: The H-H bond of the hydrogen molecule is cleaved, and individual hydrogen atoms bind to the catalyst surface.

Hydrogen Transfer: One hydrogen atom is transferred from the catalyst surface to one of the carbon atoms of the pyrrole ring's double bond, forming a half-hydrogenated intermediate that remains bound to the catalyst.

Second Hydrogen Transfer: A second hydrogen atom is transferred to the other carbon atom of the original double bond, leading to the saturated product which then desorbs from the catalyst surface. libretexts.org

This stepwise addition of hydrogen atoms from the catalyst surface typically results in syn-stereoselectivity. libretexts.org Asymmetric hydrogenation of indoles can be achieved using chiral catalysts, such as iridium or ruthenium complexes with chiral ligands, to produce enantiomerically enriched indolines and octahydroindoles. nih.govchinesechemsoc.org For example, Ir-catalyzed asymmetric hydrogenation of 3-methyl-1H-indole has been demonstrated, although with moderate enantioselectivity. chinesechemsoc.org

Metal-Free Hydroxymethylation Mechanisms of Indole Derivatives

Recent advancements have focused on developing more environmentally benign, metal-free methods for functionalizing indoles. One such development is the site-selective N-hydroxymethylation of indoles. researchgate.net

An electrochemically driven, metal-free approach utilizes N,N-dimethylacetamide (DMA) as a one-carbon source and water as a hydroxy donor. Mechanistic studies suggest that this process does not involve free formaldehyde. Instead, N-(hydroxymethyl)-N-methylacetamide is generated in situ under the electrochemical conditions. This species then serves as a formaldehyde surrogate, transferring the hydroxymethyl group to the nitrogen atom of the indole. researchgate.net This method is notable for its mild, base-free, and catalyst-free conditions, offering a selective route to N-functionalized indoles. researchgate.net

Another avenue of metal-free functionalization is C-H methylation using radical mechanisms. For instance, methyl radicals can be generated from sources like tert-butyl hydroperoxide (TBHP) or dicumyl peroxide (DCP) upon heating. encyclopedia.pubmdpi.com These highly reactive methyl radicals can then attack the electron-rich indole ring. The nucleophilic attack of the methyl radical on a protonated heteroarene leads to a radical cation intermediate, which, after further reaction and tautomerization, yields the methylated product. encyclopedia.pubmdpi.com

Mechanistic Pathways of Biological Activities of Indole Derivatives

The compound methanamine;3-methyl-1H-indole (gramine) and its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antitumor, and antiviral properties. nih.gov The mechanisms underlying these effects are multifaceted and involve interactions with various cellular targets and signaling pathways.

A key aspect of the biological activity of many indole derivatives is their ability to interact with specific receptors and enzymes. For instance, some indole derivatives can activate nuclear receptors or modulate the release of intestinal hormones, thereby influencing metabolic and immune responses. The indole scaffold itself allows for interactions with multiple receptors, while specific substituents can enhance binding affinity and selectivity. evitachem.com

In the context of anticancer activity, gramine-based compounds have been shown to induce cell cycle arrest and apoptosis. nih.gov A study on a gramine-hybrid molecule demonstrated that its anti-gastric cancer activity was mediated through the induction of mitochondria-mediated apoptosis and the inhibition of metastasis. nih.gov

The biotransformation of gramine in biological systems is also a critical aspect of its mechanism. In barley, for example, gramine can be metabolized into indole-3-carbinol (B1674136) and indole-3-carboxylic acid, and it can also be incorporated into tryptophan. thegoodscentscompany.com These metabolic transformations can lead to a variety of downstream biological effects.

The structural similarity of gramine to neurotransmitters like serotonin (B10506) suggests that it may interact with serotonin receptors, which could explain some of its neuropharmacological effects. nih.govthegoodscentscompany.com Indeed, derivatives of the related compound benzo[b]thiophene, which are structurally similar to gramine, have been prepared and show pharmacological activity related to serotonin. thegoodscentscompany.com

A computational study on a related molecule, (E)-N-((2-((methylbut-2-en-1-yl)thio)-1H-indol-3-yl)methylene)methanamine oxide, employed Molecular Electron Density Theory (MEDT) to investigate its intramolecular [3+2] cycloaddition reaction. maxapress.comresearchgate.net The analysis revealed a non-concerted, slightly synchronous two-stage, one-step mechanism, highlighting the complex electronic rearrangements that can occur in such indole derivatives. While this study focuses on chemical reactivity, understanding these fundamental electronic behaviors is essential for predicting how such molecules might interact with biological targets. maxapress.comresearchgate.net

Tubulin Polymerization Inhibition Mechanisms

Indole derivatives have emerged as a significant class of anticancer agents that exert their effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization. researchgate.net This mechanism is a cornerstone of their cytotoxic activity against cancer cells. google.com The primary mode of action for many of these compounds, including derivatives of (1H-indol-3-yl)methanamine, involves binding to tubulin, which is the fundamental protein subunit of microtubules. evitachem.com

The disruption of microtubule function is critical because these cellular structures are essential for various processes, most notably the formation of the mitotic spindle during cell division. google.com By inhibiting the polymerization of tubulin heterodimers (composed of α- and β-tubulin) into microtubules, these indole derivatives prevent the proper assembly of the mitotic spindle. nih.gov This interference leads to a halt in the cell cycle, specifically at the G2/M phase. nih.gov Unable to proceed through mitosis, the cancer cells are ultimately driven into a programmed cell death pathway known as apoptosis. nih.gov

Molecular modeling and experimental studies have revealed that many indole-based tubulin inhibitors target the colchicine-binding site on β-tubulin. researchgate.netnih.govcsic.es This binding event destabilizes the microtubule structure, preventing its elongation. frontiersin.org For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were found to inhibit tubulin polymerization in a manner consistent with colchicine (B1669291), demonstrating potent antiproliferative activities against several cancer cell lines. nih.gov The versatility of the indole scaffold allows for structural modifications that can enhance binding affinity and efficacy, making it a valuable template for developing novel microtubule-targeting agents. google.comnih.gov

Table 1: Research Findings on Indole Derivatives as Tubulin Polymerization Inhibitors

| Compound Class | Key Findings | Cellular Effects | Reference |

|---|---|---|---|

| N-((1-methyl-1H-indol-3-yl)methyl)acetamides | Potent inhibition of tubulin polymerization by binding to the colchicine site. | G2/M cell cycle arrest, induction of apoptosis. | nih.gov |

| (1H-indol-3-yl)methanamine Derivatives | Disruption of microtubule dynamics, crucial for cell division. | Induction of apoptotic pathways in cancer cells. | evitachem.com |

| Arylthioindoles (ATIs) | Inhibition of tubulin assembly by binding to the colchicine site on β-tubulin. | Increased cytotoxicity, G2/M phase arrest. | csic.es |

| Bis-indole Derivatives | Antimitotic agents that inhibit tubulin polymerization. | Antiproliferative activity against lung cancer cells. | nih.gov |

Topoisomerase Inhibition Mechanisms and Associated Cellular Effects

DNA topoisomerases are essential enzymes that regulate the topology of DNA, playing a critical role in processes like DNA replication and transcription. acs.orgmdpi.com Targeting these enzymes is a well-established strategy in cancer chemotherapy. acs.org A series of 3-methyl-2-phenyl-1H-indole derivatives have been identified as potent inhibitors of human DNA topoisomerase II (Topo II). acs.orgnih.govnih.gov

Research has demonstrated a strong correlation between the antiproliferative activity of these indole compounds against various human tumor cell lines and their ability to inhibit the relaxation activity of Topo II. acs.orgnih.govresearchgate.net These compounds are believed to function as Topo II inhibitors, which interfere with the enzyme's ability to manage DNA strand breaks, leading to the accumulation of DNA damage that is lethal to the cell. mdpi.comresearchgate.net The structural design of these molecules was inspired in part by naturally occurring flavonoids like quercetin (B1663063) and luteolin, which are known Topo II inhibitors. mdpi.com

The cellular consequences of Topo II inhibition by these 3-methyl-1H-indole derivatives are significant and lead directly to cancer cell death. The most potent derivatives have been shown to induce apoptosis. acs.orgnih.govnih.gov Further mechanistic studies on the most promising compounds revealed that they can trigger a collapse of the mitochondrial transmembrane potential, a key event in the intrinsic apoptotic pathway. acs.orgresearchgate.net This is often accompanied by a significant increase in the sub-G0 cell population during flow cytometry analysis, which is a hallmark of apoptotic cells with fragmented DNA. acs.orgresearchgate.net These findings highlight the 3-methyl-2-phenyl-1H-indole scaffold as a promising foundation for designing new anticancer drugs that function through Topo II inhibition. acs.orgnih.govnih.gov

Table 2: Antiproliferative and Topoisomerase II Inhibitory Activity of 3-Methyl-2-phenyl-1H-indole Derivatives

| Compound | Cell Line | GI₅₀ (μM) | Mechanism of Action | Cellular Effects | Reference |

|---|---|---|---|---|---|

| Compound 32 | HeLa, A2780, MSTO-211H | < 5 | Topoisomerase II Inhibition | Induction of apoptosis, collapse of mitochondrial membrane potential, increase in sub-G₀ phase. | acs.orgnih.govresearchgate.net |

| Compound 33 | HeLa, A2780, MSTO-211H | < 5 | Topoisomerase II Inhibition | Potent antiproliferative effect correlated with Topo II inhibition. | acs.orgnih.gov |

Enzyme Activation and Inhibition Mechanisms Involving Indole Compounds

Derivatives of 3-methyl-1H-indole engage in a wide array of interactions with various enzymes, leading to either inhibition or, in some cases, activation, which contributes to their biological effects. These interactions are not limited to targets directly involved in cytotoxicity but also include enzymes involved in metabolism and cellular signaling.

Enzyme Inhibition:

Sirtuin 1 (SIRT1): A library of 1-{1-methyl-2-[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indol-3-yl}methanamine derivatives was synthesized, and certain compounds were found to be potent inhibitors of the deacetylation activity of the recombinant human SIRT1 enzyme. nih.govresearchgate.net SIRT1 is a class III histone deacetylase involved in cell survival and proliferation, making its inhibition a potential therapeutic strategy for cancer. nih.gov

Cytochrome P450 (P450): Indole derivatives such as 3-methyl-1H-indole-5-carboxylic acid have been used to investigate the inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism.

Carbonic Anhydrase (CA): Certain 1H-indole-2,3-dione derivatives have shown selective inhibitory effects against human carbonic anhydrase isoenzymes hCA IX and XII, which are tumor-associated enzymes involved in pH regulation and cancer progression. dergipark.org.tr

Enzyme Activation and Novel Metabolic Pathways: